molecular formula C24H33NO3 B1676916 Naftidrofuryl CAS No. 31329-57-4

Naftidrofuryl

Número de catálogo B1676916
Número CAS: 31329-57-4
Peso molecular: 383.5 g/mol
Clave InChI: KBAFPSLPKGSANY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naftidrofuryl, also known as nafronyl or as the oxalate salt naftidrofuryl oxalate or nafronyl oxalate, is a vasodilator used in the management of peripheral and cerebral vascular disorders . It is also claimed to enhance cellular oxidative capacity . Naftidrofuryl is a peripheral vasodilator indicated in the treatment of chronic venous ulcers .

Aplicaciones Científicas De Investigación

  • Pharmaceutics : Naftidrofuryl Oxalate’s solubility, permeability, and dissolution rate have been studied based on the Biopharmaceutics Classification System (BCS) criteria . The essential activity of Naftidrofuryl Oxalate (NF) has been described as the inhibition of the serotonin receptors (5-HT 2), resulting in vasodilation and decreasing blood pressure . The study aimed to provide data concerning the solubility and permeability of NF through Caco-2 monolayers and propose its preliminary classification into BCS . It was shown that NF is a highly soluble and permeable drug substance; thus, it might be suggested to belong to BCS class I .

  • Vascular Medicine : Naftidrofuryl has been used to treat several venous and cerebral diseases since the early 1980s . It promotes vasodilation by antagonising endogenous vasoconstrictor cytokine endothelin-1, increasing nitric oxide (NO) levels, a potent vasodilator and an inhibitor of platelet aggregation and platelet induced vasospasm .

Safety And Hazards

Naftidrofuryl has been associated with nausea, abdominal pain, and rash. Rarely, hepatitis and liver failure have been reported . There were also concerns about cardiac and neurological toxicity .

Propiedades

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAFPSLPKGSANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023344
Record name Nafronyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftidrofuryl

CAS RN

31329-57-4
Record name Naftidrofuryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31329-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftidrofuryl [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftidrofuryl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13588
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nafronyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naftidrofuryl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTIDROFURYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftidrofuryl
Reactant of Route 2
Reactant of Route 2
Naftidrofuryl
Reactant of Route 3
Reactant of Route 3
Naftidrofuryl
Reactant of Route 4
Reactant of Route 4
Naftidrofuryl
Reactant of Route 5
Reactant of Route 5
Naftidrofuryl
Reactant of Route 6
Reactant of Route 6
Naftidrofuryl

Citations

For This Compound
5,230
Citations
LB Barradell, RN Brogden - Drugs & Aging, 1996 - Springer
… with naftidrofuryl than in placebo recipients, confirming the superiority of naftidrofuryl treatment … However, further trials are required before the usefulness of oral naftidrofuryl in severe …
Number of citations: 62 link.springer.com
T Hulot, S Gamand, T Dupain, P Ahtoy… - Arzneimittel …, 1998 - europepmc.org
… of naftidrofuryl (CAS 3200-06-4) after single oral administration of a 200 mg naftidrofuryl … h after dosing for evaluation of the pharmacokinetics of naftidrofuryl. The Cmax, tmax, AUC0-…
Number of citations: 11 europepmc.org
JW Stevens, E Simpson, S Harnan… - Journal of British …, 2012 - academic.oup.com
Background A systematic review and network meta-analysis was undertaken to consider the evidence for the efficacy and tolerability of placebo, cilostazol, naftidrofuryl oxalate and …
Number of citations: 157 academic.oup.com
DR Goldsmith, K Wellington - Drugs & aging, 2005 - Springer
… effects of naftidrofuryl are clinically relevant in these patients. … Naftidrofuryl appears to reduce the vasoconstrictive effects of … Naftidrofuryl also appears to improve aerobic metabolism in …
Number of citations: 23 link.springer.com
D D'Hooge, P Lehert, DL Clement - International angiology, 2001 - search.proquest.com
… significant differences between naftidrofuryl and placebo. … naftidrofuryl (p= 0.047). CONCLUSIONS: In this placebo controlled study, using a disease specific questionnaire, …
Number of citations: 21 search.proquest.com
A Marconi, S Darquenne, A Boulmerka… - Free Radical Biology …, 2003 - Elsevier
… Moreover, naftidrofuryl induced the expression of type II nitric … that the observed effects of naftidrofuryl were NOS II-dependent. … NOS II-dependent mechanism of action for naftidrofuryl. …
Number of citations: 36 www.sciencedirect.com
F Liard, AC Benichou, S Gamand, P Lehert - Disease Management & …, 1997 - Springer
… in patients treated with naftidrofuryl than in placebo recipients. … studies have shown that naftidrofuryl can increase the pain-free … whether naftidrofuryl could also improve quality of life. …
Number of citations: 15 link.springer.com
P Lehert, S Comte, S Gammand… - Journal of cardiovascular …, 1994 - journals.lww.com
… published clinical trials in which naftidrofuryl was given at a … 888 patients, 447 receiving naftidrofuryl and 441 receiving … cardiovascular critical events in the naftidrofuryl group than in the …
Number of citations: 110 journals.lww.com
R Karnik, A Valentin, C Stöllberger, J Slany - Angiology, 1988 - journals.sagepub.com
… naftidrofuryl applied a dosage of 200 mg tide S,7,17,18 The results of our study demonstrate that naftidrofuryl in the … Improvement in walking distance achieved by naftidrofuryl remained …
Number of citations: 29 journals.sagepub.com
H Herrschaft - … -Psychopharmaka: Ein Therapie-Handbuch Band 5 …, 1992 - Springer
… Naftidrofuryl wurde an verschiedenen Tierspezies sowohl in oraler als auch in i.-v.Applikation auf seine Toxizitiit gepri.ift und erwies sich dabei als gut vertraglich. In der akuten Toxizitat …
Number of citations: 2 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.